Bismuth iodide oxide

Description

Properties

InChI |

InChI=1S/Bi.HI.O/h;1H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBARUADRQNVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

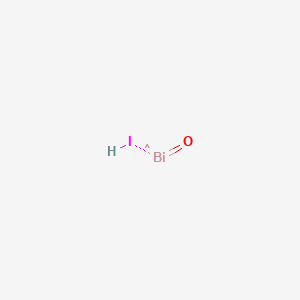

O=[Bi].I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiHIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316462 | |

| Record name | Bismuth oxyiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.892 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-63-5 | |

| Record name | Bismuth iodide oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxyiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth iodide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bismuth Iodide Oxide (BiOI): A Comprehensive Technical Guide to its Crystal Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth iodide oxide (BiOI) has emerged as a material of significant scientific interest due to its unique layered crystal structure and compelling physicochemical properties.[1] This inorganic compound, with the chemical formula BiOI, is a member of the bismuth oxyhalide family and has garnered attention for its applications in environmental remediation, renewable energy, and biomedicine.[1][2] Its brick-red or copper-colored crystalline powder appearance belies a complex interplay of atomic arrangement and electronic structure that gives rise to its notable photocatalytic and therapeutic potential.[3][4] This technical guide provides an in-depth exploration of the crystal structure, properties, synthesis, and key applications of BiOI, with a focus on the experimental methodologies and underlying mechanisms relevant to researchers in materials science and drug development.

Crystal Structure

This compound crystallizes in a tetragonal matlockite (PbFCl-type) structure, belonging to the P4/nmm space group.[5][6] This layered structure is a defining characteristic, consisting of [Bi₂O₂]²⁺ slabs interleaved by double layers of iodide ions (I⁻). The [Bi₂O₂]²⁺ layers are composed of a central sheet of oxygen atoms tetrahedrally coordinated to bismuth atoms on either side.[1][6] These layers are held together by van der Waals forces.[1] This unique arrangement creates an internal electrostatic field that is believed to facilitate the efficient separation of photogenerated electron-hole pairs, a key factor in its photocatalytic activity.[1]

The bismuth cations (Bi³⁺) are coordinated to four oxygen atoms and four iodine atoms.[6] The crystal structure is anisotropic, leading to different properties along different crystallographic axes.[7]

Properties of this compound

The properties of BiOI are intrinsically linked to its unique crystal and electronic structure. A summary of its key physical, chemical, and electronic properties is presented below.

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | BiOI | [3] |

| Molar Mass | 351.88 g/mol | [3] |

| Appearance | Brick-red, heavy, odorless powder or copper-colored crystals | [3][4] |

| Density | ~7.92 g/cm³ | [3] |

| Crystal System | Tetragonal | [4][6] |

| Space Group | P4/nmm | [5][6] |

| Solubility | Practically insoluble in water and alcohol; soluble in HCl | [3] |

Electronic and Optical Properties

| Property | Value | References |

| Band Gap (Eg) | 1.6 - 2.1 eV (Indirect) | [6][8] |

| Conduction Band Minimum (CBM) | Primarily composed of Bi 6p states | [1] |

| Valence Band Maximum (VBM) | Hybridized O 2p and I 5p orbitals | [1] |

| Photocatalytic Activity | Active under visible light irradiation | [5][9] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of BiOI are crucial for reproducible research and development.

Synthesis of BiOI

Several methods have been developed for the synthesis of BiOI, with hydrothermal and solvothermal routes being the most common for producing well-defined nanostructures.

1. Hydrothermal Synthesis of BiOI Microspheres

This method is widely used to synthesize hierarchical BiOI microspheres with good crystallinity.

-

Materials: Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), potassium iodide (KI), deionized water.

-

Procedure:

-

Dissolve a specific molar amount of Bi(NO₃)₃·5H₂O in deionized water. The pH is often adjusted to be acidic to ensure complete dissolution.

-

In a separate beaker, dissolve a stoichiometric amount of KI in deionized water.

-

Slowly add the KI solution dropwise to the bismuth nitrate solution under vigorous stirring. A precipitate will form immediately.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 160-180 °C) for a defined period (e.g., 12-24 hours).

-

After cooling to room temperature, collect the precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final BiOI powder in an oven at a low temperature (e.g., 60-80 °C).

-

2. Solvothermal Synthesis of BiOI Nanosheets

This method utilizes organic solvents, which can influence the morphology of the final product.

-

Materials: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), potassium iodide (KI), ethylene (B1197577) glycol.

-

Procedure:

-

Dissolve Bi(NO₃)₃·5H₂O in ethylene glycol.

-

Dissolve KI in ethylene glycol in a separate container.

-

Add the KI solution to the bismuth nitrate solution under constant stirring.

-

Transfer the mixture to a Teflon-lined autoclave.

-

Heat the autoclave at a desired temperature (e.g., 160 °C) for a set duration (e.g., 12 hours).

-

Collect, wash, and dry the resulting BiOI product as described in the hydrothermal method.

-

3. Electrochemical Deposition of BiOI Thin Films

This technique allows for the synthesis of BiOI thin films on conductive substrates.

-

Materials: Bismuth nitrate, sodium nitrate, iodine, ethylene glycol, acidic bath, conductive substrate (e.g., FTO glass).

-

Procedure:

-

Prepare an acidic electrolyte bath containing bismuth nitrate, sodium nitrate, and iodine dissolved in a solvent like ethylene glycol.

-

Use a three-electrode setup with the conductive substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

Apply a specific potential to the working electrode to electrochemically generate iodide ions which then react with bismuth complexes at the electrode surface to form a BiOI film. The pH of the bath is a critical parameter influencing the product composition.[10]

-

After deposition, rinse the film with deionized water and dry it.

-

Characterization Techniques

To analyze the crystal structure, morphology, and properties of the synthesized BiOI, a suite of characterization techniques is employed.

-

X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and crystallite size of the BiOI powder.

-

Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and surface features of the BiOI nanostructures.

-

Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the internal structure, lattice fringes, and selected area electron diffraction (SAED) patterns to confirm the crystalline nature.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): Employed to determine the band gap energy of the BiOI semiconductor by analyzing its light absorption properties.

-

X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of the constituent elements on the surface of the material.

Applications in Research and Drug Development

The unique properties of BiOI make it a promising candidate for various applications, particularly in photocatalysis and nanomedicine.

Photocatalytic Degradation of Organic Pollutants

BiOI is an efficient visible-light-driven photocatalyst for the degradation of various organic pollutants in water, such as synthetic dyes and phenols.[5][9] The mechanism involves the generation of reactive oxygen species (ROS) that mineralize the organic molecules.

Upon irradiation with visible light of energy greater than its band gap, electrons (e⁻) in the valence band (VB) of BiOI are excited to the conduction band (CB), leaving behind holes (h⁺) in the VB. These charge carriers can then initiate redox reactions. The photogenerated holes have strong oxidizing power and can directly oxidize organic pollutants. Additionally, electrons can react with adsorbed oxygen molecules to produce superoxide (B77818) radicals (•O₂⁻), which can further react to form other ROS like hydroxyl radicals (•OH). These highly reactive species are the primary agents for the degradation of organic pollutants.

Biomedical Applications

The ability of BiOI to generate ROS under light irradiation also makes it a promising agent for photodynamic therapy (PDT) in cancer treatment. Furthermore, due to the high atomic number of bismuth, BiOI nanoparticles exhibit strong X-ray attenuation, making them potential contrast agents for computed tomography (CT) imaging.[1]

Photodynamic Therapy (PDT)

In PDT, BiOI nanoparticles can act as photosensitizers. When exposed to light of a suitable wavelength, they generate ROS within cancer cells, leading to oxidative stress and ultimately cell death, primarily through apoptosis.

The signaling pathway for BiOI-mediated PDT-induced apoptosis generally involves the following steps:

-

ROS Generation: Upon light activation, BiOI generates ROS, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH).

-

Cellular Damage: These ROS cause damage to cellular components, including mitochondria and lysosomes.

-

Apoptosis Induction: Damage to mitochondria can lead to the release of cytochrome c, which activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis. Damage to lysosomes can release cathepsins, which can cleave and activate pro-apoptotic proteins like Bid.

-

Cell Death: The activation of the caspase cascade leads to the characteristic morphological and biochemical changes of apoptosis, resulting in the elimination of cancer cells.

Computed Tomography (CT) Imaging

The high atomic number of bismuth (Z=83) in BiOI nanoparticles leads to a high X-ray attenuation coefficient.[1] This property allows them to act as effective contrast agents for CT imaging, enhancing the visibility of tissues and organs. Ultrasmall BiOI nanoparticles have been developed with the potential for renal clearance, addressing a key requirement for clinical translation.

Conclusion

This compound is a versatile material with a unique layered crystal structure that underpins its remarkable electronic and photocatalytic properties. The ability to synthesize BiOI with controlled morphologies through various methods opens up a wide range of applications, from environmental remediation to advanced biomedical therapies. For researchers and professionals in materials science and drug development, a thorough understanding of its fundamental properties and the experimental protocols for its synthesis and characterization is essential for harnessing its full potential. The ongoing research into BiOI's applications in photodynamic therapy and medical imaging highlights its promise as a key material in the development of next-generation theranostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced photocatalytic degradation of organic pollutants via black phosphorus-mediated electron transfer in g-C3N4/BiOI: Degradation mechanisms and biotoxicity assessment | Semantic Scholar [semanticscholar.org]

- 3. Evaluation of the reaction mechanism for photocatalytic degradation of organic pollutants with MIL-88A/BiOI structure under visible light irradiation-光电查 [m.oe1.com]

- 4. Frontiers | Visible-light-driven BiOI and GO/BiOI photocatalysts for organic pollutants degradation and hydrogen production using low power sources [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Nanotechnology in oncology: advances in biosynthesis, drug delivery, and theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Induction of Apoptosis in Lung Cancer Cells Using Bismuth Sulfide Nanoparticles [ijbiotech.com]

Bismuth iodide oxide electronic band structure

An In-depth Technical Guide on the Electronic Band Structure of Bismuth Iodide Oxide (BiOI)

Introduction

This compound (BiOI) has emerged as a significant photoelectric functional material, particularly noted for its applications as a visible-light-driven photocatalyst.[1] Its unique layered crystal structure, composed of [Bi₂O₂]²⁺ slabs interleaved by double slabs of iodide ions, creates an internal electric field that promotes the effective separation of photogenerated electron-hole pairs, thereby enhancing its photocatalytic activity.[1] A thorough understanding of its electronic band structure is paramount for optimizing its performance in various applications, including environmental remediation and solar energy conversion. This guide provides a detailed technical overview of the electronic properties of BiOI, catering to researchers, scientists, and professionals in drug development who may utilize photocatalysis.

Electronic Band Structure of BiOI

The electronic band structure of a semiconductor dictates its optical and electrical properties. For BiOI, both theoretical calculations and experimental measurements have been employed to determine its key band structure parameters.

Theoretical and Experimental Band Gap

Table 1: Summary of Electronic Band Structure Parameters for BiOI

| Parameter | Method | Value | Reference |

| Band Gap (E_g) | Experimental (UV-Vis DRS) | ~1.9 eV | [1] |

| Experimental (UV-Vis DRS) | 1.89 eV | [1] | |

| Experimental (UV-Vis DRS) | 1.86 eV | [2] | |

| Experimental (UV-Vis DRS) | 1.74 eV | ||

| Experimental (UV-Vis DRS) | 1.92 eV | [4] | |

| Experimental (Room Temperature) | 1.93 eV | [5] | |

| DFT (GGA) | 1.623 eV | [1] | |

| DFT (GGA+U) | 1.997 eV | [1] | |

| DFT (HSE06) | 1.980 eV | [1] | |

| Conduction Band Minimum (CBM) | Calculated | ~0.47 eV vs. NHE | [6] |

| Calculated | ~0.516 eV vs. NHE | [1] | |

| Estimated from Mott-Schottky | +1.35 V vs. Ag/AgCl | [7] | |

| Valence Band Maximum (VBM) | Calculated | ~2.37 eV vs. NHE | [6] |

| Estimated from Mott-Schottky | +1.56 V vs. Ag/AgCl for g-C₃N₄-S, +1.88 V for g-C₃N₄, +1.35 V for BiOI | [7] | |

| Semiconductor Type | Mott-Schottky Analysis | n-type or weak n-type | [7] |

Valence and Conduction Band Composition

The valence band maximum (VBM) of BiOI is primarily formed by the hybridization of O 2p and I 5p orbitals, while the conduction band minimum (CBM) is mainly composed of Bi 6p orbitals.[8] This specific electronic configuration is crucial for its photocatalytic activity, as the photogenerated holes on the top of the valence band are the dominant reactive species in the degradation of organic pollutants.[1]

Experimental and Theoretical Methodologies

A combination of experimental and computational techniques is essential for a comprehensive understanding of the electronic band structure of BiOI.

Synthesis of BiOI

A common and versatile method for synthesizing BiOI is the hydrothermal method.[9][10][11] This technique allows for control over the crystallinity, morphology, and particle size of the resulting material by adjusting synthesis parameters such as temperature and time.[9][12]

Hydrothermal Synthesis Protocol:

-

Precursor Preparation: Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and potassium iodide (KI) are typically used as precursors.

-

Dissolution: The precursors are dissolved in a suitable solvent, which can be deionized water, ethanol (B145695), or a mixture of the two.[10]

-

Mixing: The solutions are mixed under vigorous stirring to ensure homogeneity.

-

Hydrothermal Reaction: The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-210°C) for a set duration (e.g., 12-24 hours).[9][12]

-

Product Recovery: After the autoclave cools down to room temperature, the precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted ions, and finally dried in an oven.[10]

Characterization Techniques

UV-Vis Diffuse Reflectance Spectroscopy (DRS): This technique is widely used to determine the optical band gap of semiconductor materials.[2][13]

-

Sample Preparation: A powdered sample of BiOI is packed into a sample holder.

-

Measurement: The reflectance of the sample is measured over a range of wavelengths, typically from the UV to the near-infrared region.

-

Data Analysis: The band gap energy (E_g) is calculated from the absorption spectrum using the Tauc plot method. For an indirect band gap semiconductor like BiOI, the following equation is used: (αhν)^(1/2) = A(hν - E_g), where α is the absorption coefficient, hν is the photon energy, and A is a constant. The band gap is determined by extrapolating the linear portion of the (αhν)^(1/2) versus hν plot to the energy axis.[14]

Mott-Schottky Analysis: This electrochemical technique is used to determine the flat-band potential and the semiconductor type (n-type or p-type) of BiOI.[7][15]

-

Electrode Preparation: A working electrode is prepared by depositing a thin film of the BiOI sample onto a conductive substrate (e.g., FTO glass).

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of the BiOI working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).[16] An electrolyte solution, such as Na₂SO₄, is used.[16]

-

Measurement: The capacitance of the space-charge region at the semiconductor-electrolyte interface is measured as a function of the applied potential at a fixed frequency.

-

Data Analysis: The Mott-Schottky equation is used to analyze the data: 1/C² = (2/(eεε₀N_D)) * (E - E_fb - kT/e), where C is the capacitance, e is the elementary charge, ε is the dielectric constant of the semiconductor, ε₀ is the permittivity of free space, N_D is the donor density, E is the applied potential, E_fb is the flat-band potential, k is the Boltzmann constant, and T is the absolute temperature. A plot of 1/C² versus E yields a straight line. The flat-band potential can be determined from the x-intercept, and the sign of the slope indicates the semiconductor type (positive for n-type, negative for p-type).[7][15]

Density Functional Theory (DFT) Calculations: DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials from first principles.[1][17]

-

Structural Model: The calculation starts with the crystal structure of BiOI, which has a tetragonal matlockite PbFCl-type structure with P4/nmm space group symmetry.[1]

-

Computational Details: A suitable exchange-correlation functional is chosen, such as GGA, GGA+U, or HSE06.[1][17] The on-site Coulomb interaction parameter (U) in GGA+U is adjusted to match the calculated band gap with the experimental value.[1]

-

Calculation: The electronic band structure, density of states (DOS), and partial density of states (PDOS) are calculated. The band structure is typically plotted along high-symmetry directions in the Brillouin zone.

-

Analysis: The calculated band structure reveals whether the band gap is direct or indirect, and its magnitude. The DOS and PDOS provide insights into the atomic orbital contributions to the valence and conduction bands.[1]

Visualizations

The following diagrams illustrate the workflow for characterizing the electronic band structure of BiOI and its photocatalytic mechanism.

Caption: Experimental and theoretical workflow for BiOI electronic structure characterization.

Caption: Photocatalytic mechanism of BiOI under visible light irradiation.

Conclusion

The electronic band structure of this compound is a key determinant of its functionality, particularly as a visible-light active photocatalyst. A combination of experimental techniques, such as hydrothermal synthesis, UV-Vis diffuse reflectance spectroscopy, and Mott-Schottky analysis, along with theoretical DFT calculations, provides a comprehensive understanding of its properties.[1][9] The indirect band gap of approximately 1.9 eV, along with favorable valence and conduction band positions, enables BiOI to efficiently absorb visible light and generate reactive oxygen species for the degradation of organic pollutants.[1][6] Further research into tuning the band structure through doping, heterojunction formation, and morphology control holds the potential to further enhance the performance of BiOI-based materials in environmental and energy applications.[18][19][20]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Layered BiOI single crystals capable of detecting low dose rates of X-rays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced photocatalytic performance of spherical BiOI/MnO 2 composite and mechanism investigation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06930A [pubs.rsc.org]

- 7. Enhanced charge separation in g-C 3 N 4 –BiOI heterostructures for visible light driven photoelectrochemical water splitting - Nanoscale Advances (RSC Publishing) DOI:10.1039/C8NA00264A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Photocatalytic mechanism diagram of BiOI [journal.ecust.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Study of the Structure, Electronic and Optical Properties of BiOI/Rutile-TiO2 Heterojunction by the First-Principle Calculation [mdpi.com]

- 20. Novel heterostructured Bi2S3/BiOI photocatalyst: facile preparation, characterization and visible light photocatalytic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Synthesis of Bismuth Iodide Oxide (BiOI) Nanoparticles: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and potential biomedical applications of bismuth iodide oxide nanoparticles, with a focus on their emerging role in drug delivery and phototherapy.

This compound (BiOI) nanoparticles have garnered significant attention in recent years owing to their unique physicochemical properties, including a narrow bandgap, high stability, and excellent photocatalytic activity under visible light.[1] These characteristics make them promising candidates for a range of biomedical applications, from advanced imaging contrast agents to novel platforms for targeted drug delivery and photodynamic therapy. This technical guide provides a comprehensive overview of the synthesis of BiOI nanoparticles, tailored for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Methodologies

The synthesis of BiOI nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and surface properties. The most prevalent techniques include precipitation, hydrothermal, and solvothermal methods.

Precipitation Method

The precipitation method is a straightforward and scalable approach for synthesizing BiOI nanoparticles at room temperature.[2] This technique involves the reaction of a bismuth salt (e.g., bismuth nitrate) with an iodide source (e.g., potassium iodide) in a suitable solvent. The use of a capping agent, such as polyvinylpyrrolidone (B124986) (PVP), is crucial in this method to control the particle size and prevent agglomeration, leading to the formation of ultrasmall and biocompatible nanoparticles.[1][2]

Experimental Protocol: Facile Precipitation of PVP-Coated BiOI Nanoparticles [2]

-

Preparation of Precursor Solutions:

-

Dissolve a specified amount of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in deionized water to create a bismuth precursor solution.

-

Separately, dissolve potassium iodide (KI) in deionized water to create an iodide precursor solution.

-

In a separate beaker, dissolve polyvinylpyrrolidone (PVP) in deionized water.

-

-

Reaction and Precipitation:

-

Slowly add the bismuth precursor solution to the PVP solution under vigorous stirring.

-

Subsequently, add the iodide precursor solution dropwise to the bismuth-PVP mixture. A reddish-brown precipitate of BiOI will form immediately.

-

-

Washing and Collection:

-

Continue stirring the suspension for a designated period to ensure complete reaction.

-

Collect the precipitate by centrifugation.

-

Wash the collected nanoparticles multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and excess PVP.

-

-

Drying:

-

Dry the final product in an oven at a specified temperature (e.g., 60°C) for several hours.

-

Experimental Workflow: Precipitation Synthesis

Caption: Workflow for the precipitation synthesis of BiOI nanoparticles.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are versatile methods that allow for the precise control of the crystallinity, morphology, and size of BiOI nanoparticles by carrying out the reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.[3][4] The primary difference between the two is the solvent used; hydrothermal methods use water, while solvothermal methods employ non-aqueous solvents (e.g., ethylene (B1197577) glycol).[5][6] These methods are particularly effective for producing well-defined hierarchical structures, such as microspheres and flower-like morphologies.[4]

Experimental Protocol: Hydrothermal Synthesis of BiOI Microspheres [3][7]

-

Preparation of Precursor Solution:

-

Dissolve bismuth nitrate pentahydrate in a suitable solvent (e.g., ethylene glycol or water).

-

Separately, dissolve potassium iodide in the same solvent.

-

-

Reaction:

-

Add the potassium iodide solution to the bismuth nitrate solution under constant stirring to form a homogeneous mixture.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

-

Hydrothermal Treatment:

-

Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a defined period (e.g., 6-18 hours).[4]

-

-

Cooling, Washing, and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product thoroughly with deionized water and ethanol.

-

-

Drying:

-

Dry the final BiOI powder in an oven at a specified temperature.

-

Experimental Workflow: Hydrothermal/Solvothermal Synthesis

Caption: Workflow for hydrothermal/solvothermal synthesis of BiOI nanoparticles.

Quantitative Data on Synthesis Parameters and Nanoparticle Properties

The properties of BiOI nanoparticles are highly dependent on the synthesis conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview.

| Synthesis Method | Bismuth Precursor | Iodide Precursor | Capping Agent/Solvent | Temp. (°C) | Time (h) | Avg. Particle Size | Ref. |

| Precipitation | Bi(NO₃)₃·5H₂O | KI | PVP / Water | Room Temp. | - | < 10 nm | [2] |

| Precipitation | Bi(NO₃)₃·5H₂O | NaI | PVP / Water (acidic) | Room Temp. | 9 | ~2.8 nm | [8] |

| Hydrothermal | Bi(NO₃)₃·5H₂O | KI | Water | 120-210 | 5 | Varies with temp. | [3] |

| Solvothermal | Bi(NO₃)₃·5H₂O | KI | Ethylene Glycol | 125 | 18 | Microspheres | [4] |

| Solvothermal | Bi(NO₃)₃·5H₂O | - | Ethylene Glycol | 200 | 6 | 75-103 nm | [5] |

| Synthesis Method | Resulting Morphology | Specific Surface Area (m²/g) | Band Gap (eV) | Ref. |

| Precipitation (with PVP) | Nanoparticles | - | - | [2] |

| Hydrothermal (180°C) | Dispersed particles | - | - | [3] |

| Solvothermal | Microspheres | - | ~1.8 | [4] |

Applications in Drug Development

While the direct application of BiOI nanoparticles in drug delivery is still an emerging field, their inherent properties suggest significant potential, particularly in photodynamic therapy (PDT) and as carriers for targeted drug release.

Photodynamic Therapy

PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), which in turn induce cell death in cancerous tissues.[] BiOI is a promising candidate for PDT due to its ability to generate electron-hole pairs upon visible light irradiation, leading to the production of ROS.[]

Mechanism of Action: ROS-Induced Apoptosis

Upon light activation, BiOI nanoparticles can generate ROS, which can trigger apoptosis (programmed cell death) in cancer cells through various signaling pathways. The intrinsic pathway of apoptosis is often implicated, which involves the mitochondria.

Signaling Pathway: ROS-Mediated Intrinsic Apoptosis

Caption: A simplified diagram of the ROS-mediated intrinsic apoptosis pathway.

Drug Delivery Systems

The surface of BiOI nanoparticles can be functionalized to attach drug molecules.[10] The high surface-area-to-volume ratio of nanoparticles allows for a potentially high drug loading capacity.[11] Furthermore, stimuli-responsive drug release systems can be designed where the drug is released in response to specific triggers in the tumor microenvironment, such as a lower pH.[12][13] For example, doxorubicin, a common chemotherapeutic agent, has been successfully loaded onto various types of nanoparticles for targeted delivery.[14][15] While specific studies on doxorubicin-loaded BiOI are limited, the principles of nanoparticle-based drug delivery are applicable.

Cellular Uptake of Nanoparticles

The entry of nanoparticles into cells is a critical step for intracellular drug delivery. This process is typically mediated by endocytosis, which can occur through several mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[16] The specific pathway is often dependent on the size, shape, and surface chemistry of the nanoparticles.

Logical Relationship: Nanoparticle Drug Delivery and Cellular Uptake

Caption: General workflow of nanoparticle-mediated drug delivery and cellular uptake.

Conclusion and Future Perspectives

The synthesis of this compound nanoparticles is a well-established field with a variety of methods available to tailor their properties for specific applications. While their use in biomedical imaging is being actively explored, their potential in drug delivery and photodynamic therapy is a promising area for future research. For drug development professionals, understanding the synthesis-property relationships of BiOI nanoparticles is the first step toward designing novel and effective therapeutic platforms. Further research is needed to explore drug loading and release kinetics, as well as to elucidate the specific signaling pathways modulated by BiOI nanoparticles in different cell types to ensure both efficacy and safety. The continued development of these nanomaterials holds the potential to introduce a new class of theranostic agents for the diagnosis and treatment of a range of diseases, including cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Photodynamic Therapy: Metal-Based Nanoparticles as Tools to Improve Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Induction of Apoptosis in Lung Cancer Cells Using Bismuth Sulfide Nanoparticles [ijbiotech.com]

- 6. Reactive Oxygen Species-Related Nanoparticle Toxicity in the Biomedical Field - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacoj.com [pharmacoj.com]

- 8. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Big Data Analysis of Manufacturing and Preclinical Studies of Nanodrug-Targeted Delivery Systems: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pH-Responsive Controlled-Release Nanocarriers - CD Bioparticles [cd-bioparticles.net]

- 13. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biocompatible Nanocarriers for Enhanced Cancer Photodynamic Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nanoparticles‐induced potential toxicity on human health: Applications, toxicity mechanisms, and evaluation models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Loading Efficiency of Doxorubicin-Loaded Beta-1,3- Glucan Nanoparticles: An Artificial Neural Networks Study [nanomedicine-rj.com]

An In-depth Technical Guide to Bismuth Iodide Oxide (BiOI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth iodide oxide (BiOI), a member of the bismuth oxyhalide family, has garnered significant attention in recent scientific research due to its unique layered crystal structure, narrow band gap, and notable photocatalytic and photoelectric properties. This technical guide provides a comprehensive overview of the fundamental chemical and physical characteristics of BiOI, including its chemical formula, nomenclature, and key quantitative data. Detailed experimental protocols for its synthesis and characterization are presented to facilitate reproducible research and development. This document aims to serve as a core reference for professionals in materials science, chemistry, and drug development exploring the potential applications of this promising inorganic compound.

Chemical Formula and Nomenclature

The precise chemical formula for this compound is BiOI .[1][2][3][4] This formula indicates a stoichiometric composition of one bismuth (Bi) atom, one iodine (I) atom, and one oxygen (O) atom.

The nomenclature for this compound can be categorized into systematic and common names:

-

Systematic (IUPAC) Name: The official name designated by the International Union of Pure and Applied Chemistry (IUPAC) is Bismuth(III) oxyiodide . The Roman numeral (III) specifies the +3 oxidation state of the bismuth atom.

-

Common Names: In scientific literature and commercial contexts, BiOI is frequently referred to by several other names, including:

The relationship between the chemical formula and its various names is illustrated in the diagram below.

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy comparison.

| Property | Value | Reference(s) |

| Crystal Structure | ||

| Crystal System | Tetragonal | [5] |

| Space Group | P4/nmm | [5] |

| Lattice Parameters (a, b) | ~4.00 Å | [6] |

| Lattice Parameter (c) | ~9.13 - 9.60 Å | [6] |

| Bi-O Bond Length | ~2.34 Å | [6] |

| Bi-I Bond Length | ~3.38 Å | [6] |

| Physical Properties | ||

| Molar Mass | 351.88 g/mol | [2] |

| Density | ~7.92 - 8.0 g/cm³ | [2][6] |

| Appearance | Brick red to reddish-brown powder or copper-colored crystals | [2][4] |

| Thermal Properties | ||

| Melting Point | Decomposes at red heat (~300 °C) | [2][5] |

| Thermal Stability | Structurally stable up to ~39 °C, with decomposition starting above this temperature and becoming significant at higher temperatures. | [7] |

| Electronic Properties | ||

| Band Gap (Eg) | 1.86 - 2.04 eV (Indirect) | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for obtaining materials with desired properties. Below are representative protocols.

Synthesis of BiOI Microspheres via Solvothermal Method

This protocol is adapted from a reliable method for producing BiOI microspheres with high photocatalytic activity.

Materials:

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Potassium iodide (KI)

-

Ethylene (B1197577) glycol

-

Deionized water

Procedure:

-

Preparation of Precursor Solutions:

-

Solution A: Dissolve 2.91 g of Bi(NO₃)₃·5H₂O in 60 mL of ethylene glycol in a beaker with magnetic stirring until a clear solution is obtained.

-

Solution B: Dissolve 0.996 g of KI in 60 mL of ethylene glycol in a separate beaker.[1]

-

-

Mixing and Precipitation:

-

Slowly add Solution B to Solution A dropwise while stirring. A reddish-brown precipitate will form.

-

Continue stirring the mixture for 30 minutes at room temperature.[1]

-

-

Solvothermal Reaction:

-

Transfer the resulting suspension to a 150 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven to 126 °C for 18 hours.[1]

-

Allow the autoclave to cool down to room temperature naturally.

-

-

Washing and Drying:

-

Collect the precipitate by centrifugation or decantation.

-

Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and ethylene glycol.

-

Dry the final product in an oven at 60-80 °C for several hours.[4]

-

Characterization of BiOI

Standard techniques for characterizing the synthesized BiOI are outlined below.

1. X-ray Diffraction (XRD):

-

Purpose: To determine the crystal structure, phase purity, and crystallite size.

-

Procedure: A powdered sample of the synthesized BiOI is mounted on a sample holder. The XRD pattern is typically recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10-80°. The resulting diffraction peaks can be compared with standard JCPDS card No. 10-0445 for BiOI to confirm the tetragonal phase.[8]

2. Scanning Electron Microscopy (SEM):

-

Purpose: To observe the morphology, particle size, and surface features of the BiOI.

-

Procedure: A small amount of the dried BiOI powder is dispersed on a carbon tape adhered to an SEM stub. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging. The sample is then imaged in the SEM chamber under high vacuum.

3. UV-Vis Diffuse Reflectance Spectroscopy (DRS):

-

Purpose: To determine the optical properties, particularly the band gap energy.

-

Procedure: The absorbance spectrum of the powdered BiOI sample is measured using a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory. The band gap energy (Eg) can be estimated from the absorption edge using the Tauc plot method for an indirect band gap semiconductor.

4. Photocatalytic Activity Measurement:

-

Purpose: To evaluate the efficiency of BiOI in degrading a model organic pollutant under light irradiation.

-

Experimental Setup: A suspension of the BiOI catalyst (e.g., 0.25 g/L) in an aqueous solution of a model pollutant (e.g., 30 ppm ciprofloxacin) is placed in a photoreactor.[1] A light source (e.g., a 300W Xe lamp with a UV cutoff filter for visible light) is used to irradiate the suspension.[6]

-

Procedure:

-

The suspension is stirred in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

The light source is turned on to initiate the photocatalytic reaction.

-

Aliquots of the suspension are withdrawn at regular time intervals and centrifuged to remove the catalyst particles.

-

The concentration of the pollutant in the supernatant is analyzed using a suitable technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC), to determine the degradation efficiency over time.[1]

-

The experimental workflow for synthesis and characterization is depicted in the following diagram.

References

- 1. A Facile Synthetic Method to Obtain Bismuth Oxyiodide Microspheres Highly Functional for the Photocatalytic Processes of Water Depuration [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 8. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

An In-depth Technical Guide to the Layered Structure of Bismuth Oxyhalide Nanomaterials for Researchers, Scientists, and Drug Development Professionals

Core Introduction to Bismuth Oxyhalide Nanomaterials

Bismuth oxyhalides (BiOX, where X = Cl, Br, I) are a class of ternary V-VI-VII semiconductors that have garnered significant research interest due to their unique layered crystal structure and promising applications in photocatalysis, environmental remediation, and biomedicine.[1][2][3] Their structure consists of [Bi₂O₂]²⁺ slabs alternately stacked with double layers of halogen anions (X⁻).[2][3] This arrangement creates an internal static electric field between the positively charged [Bi₂O₂]²⁺ layers and the negatively charged halogen layers, which facilitates the efficient separation of photogenerated electron-hole pairs, a key factor in their photocatalytic and photodynamic activities.[3][4]

The properties of bismuth oxyhalides, such as their band gap energy, can be tuned by varying the halogen element. Generally, the band gap decreases as the atomic number of the halogen increases, shifting the light absorption from the UV region for BiOCl to the visible light region for BiOBr and BiOI.[1][5] This tunability, combined with their high chemical stability, low cost, and non-toxicity, makes them highly attractive materials for a range of technological applications.[1]

Physicochemical Properties of Bismuth Oxyhalide Nanomaterials

The distinct layered structure of bismuth oxyhalides dictates their fundamental physicochemical properties. These materials typically crystallize in a tetragonal matlockite structure. The variation in the halogen atom (Cl, Br, I) systematically alters the lattice parameters, band gap energy, and other key characteristics.

| Property | BiOCl | BiOBr | BiOI |

| Crystal System | Tetragonal | Tetragonal | Tetragonal |

| Space Group | P4/nmm | P4/nmm | P4/nmm |

| Lattice Constant (a) | 3.89 Å | 3.92 Å | 3.99 Å |

| Lattice Constant (c) | 7.37 Å | 8.09 Å | 9.14 Å |

| Band Gap (eV) | ~3.2 - 3.5 | ~2.6 - 2.9 | ~1.7 - 1.9 |

| BET Surface Area (m²/g) | 5 - 50 | 10 - 80 | 20 - 100 |

Note: The BET surface area can vary significantly depending on the synthesis method and morphology of the nanomaterials. The values presented are typical ranges reported in the literature.

Experimental Protocols

Synthesis of Bismuth Oxyhalide Nanomaterials

3.1.1. Hydrothermal Synthesis of BiOCl Nanoplates

This protocol describes a typical hydrothermal method for synthesizing BiOCl nanoplates.

Materials:

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Potassium chloride (KCl)

-

Mannitol (B672) (C₆H₁₄O₆)

-

Deionized (DI) water

Procedure:

-

Dissolve 1 mmol of Bi(NO₃)₃·5H₂O in 10 mL of a 0.05 M mannitol solution under vigorous stirring.

-

In a separate beaker, dissolve 1 mmol of KCl in 10 mL of DI water.

-

Add the KCl solution dropwise to the bismuth nitrate solution while stirring continuously.

-

Adjust the pH of the resulting mixture to a desired value (e.g., pH 7) using a dilute NaOH or HCl solution.

-

Transfer the final suspension to a 50 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 160 °C for 12 hours in an oven.

-

After cooling to room temperature, collect the white precipitate by centrifugation.

-

Wash the product several times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final BiOCl nanoplates in a vacuum oven at 60 °C for 12 hours.

3.1.2. Solvothermal Synthesis of BiOBr Microspheres

This protocol outlines a common solvothermal approach for the synthesis of BiOBr microspheres.

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Potassium bromide (KBr)

-

Ethylene (B1197577) glycol (EG)

-

Ethanol

Procedure:

-

Dissolve 2 mmol of Bi(NO₃)₃·5H₂O in 40 mL of ethylene glycol under sonication for 30 minutes.

-

In a separate flask, dissolve 2 mmol of KBr in 40 mL of ethanol.

-

Slowly add the KBr/ethanol solution to the bismuth nitrate/EG solution with constant magnetic stirring.

-

After stirring for 30 minutes, transfer the mixture to a 100 mL Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 160 °C for 12 hours.

-

Allow the autoclave to cool down naturally.

-

Collect the resulting yellow precipitate by centrifugation.

-

Wash the product thoroughly with DI water and ethanol.

-

Dry the BiOBr microspheres at 60 °C overnight.

Characterization Techniques

3.2.1. X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique to determine the crystal structure, phase purity, and lattice parameters of the synthesized bismuth oxyhalide nanomaterials.

Procedure:

-

Prepare a powder sample of the dried nanomaterial.

-

Mount the powder sample on a sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Set the X-ray source (typically Cu Kα radiation, λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 10-80° with a step size of 0.02°.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for BiOCl (JCPDS No. 06-0249), BiOBr (JCPDS No. 09-0393), and BiOI (JCPDS No. 10-0445).

-

Calculate the lattice parameters using Bragg's Law and appropriate software for crystallographic analysis.

Photocatalytic and Biomedical Applications

The unique electronic and structural properties of bismuth oxyhalides make them highly effective in various applications, particularly in photocatalysis for environmental remediation and in biomedicine for cancer therapy.

Photocatalytic Degradation of Organic Pollutants

Bismuth oxyhalides are efficient photocatalysts for the degradation of various organic pollutants in water under UV and visible light irradiation. The photocatalytic activity is influenced by factors such as morphology, crystal facet exposure, and the presence of defects.

| Nanomaterial | Pollutant | Light Source | Degradation Efficiency (%) | Reference Conditions |

| BiOCl Nanosheets | Rhodamine B | Visible Light | >95% in 120 min | Catalyst: 1 g/L, Pollutant: 10 mg/L |

| BiOBr Microspheres | Methylene Blue | Visible Light | ~98% in 60 min | Catalyst: 0.5 g/L, Pollutant: 20 mg/L |

| BiOI Nanoplates | Phenol | Visible Light | ~90% in 180 min | Catalyst: 1 g/L, Pollutant: 10 mg/L |

Note: The degradation efficiencies are highly dependent on the experimental setup, including the light source intensity, catalyst concentration, and pollutant concentration. The data presented here are representative examples from the literature.

Photodynamic Therapy (PDT) for Cancer Treatment

In the biomedical field, bismuth oxyhalide nanomaterials are emerging as promising photosensitizers for photodynamic therapy (PDT).[2][6][7] Upon light irradiation, they generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can induce apoptosis in cancer cells.[8]

Visualizing Mechanisms and Workflows

Signaling Pathway of BiOX-Induced Apoptosis in Photodynamic Therapy

The generation of ROS by photo-excited bismuth oxyhalide nanomaterials triggers a cascade of intracellular events leading to programmed cell death, or apoptosis. A key pathway involves the mitochondria, where ROS can disrupt the mitochondrial membrane potential and lead to the release of cytochrome c. This, in turn, activates a caspase cascade, culminating in the execution of apoptosis.

Caption: BiOX-mediated photodynamic therapy induced apoptosis pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of bismuth oxyhalide nanomaterials.

Caption: Workflow for BiOX synthesis and characterization.

Logical Workflow for Designing a BiOX-Based Drug Delivery System

The development of a bismuth oxyhalide-based drug delivery system involves a systematic process from initial design to preclinical evaluation. This workflow outlines the key stages.

Caption: Design workflow for a BiOX drug delivery system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in bismuth oxyhalide-based functional nanomaterials for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. Two-dimensional layered nanomaterials for tumor diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aladdin-e.com [aladdin-e.com]

- 7. Layered bismuth oxyhalide nanomaterials for highly efficient tumor photodynamic therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Charge Carrier Dynamics in Bismuth Oxyiodide (BiOI) Thin Films

Audience: Researchers, Scientists, and Materials Development Professionals

Introduction

Bismuth oxyiodide (BiOI) has emerged as a compelling lead-free semiconductor for various optoelectronic applications, including photovoltaics and photocatalysis.[1][2][3] Its rising prominence is due to its environmental stability, low toxicity, and promising optoelectronic properties.[2][4] A fundamental understanding of the behavior of photogenerated charge carriers—electrons and holes—within BiOI thin films is critical to optimizing device performance. This guide provides an in-depth analysis of the charge carrier dynamics in BiOI, summarizing key quantitative parameters, detailing experimental protocols for their measurement, and illustrating the underlying physical processes.

Core Concepts in BiOI Charge Carrier Dynamics

The performance of any semiconductor device is intrinsically linked to the lifecycle of its charge carriers: their generation, transport, and eventual recombination. In BiOI thin films, these dynamics exhibit unique characteristics that distinguish them from other bismuth-based materials.

A key finding is the absence of ultrafast charge-carrier localization or "self-trapping" in BiOI thin films.[1][5][6] This phenomenon, which limits long-range mobility in other related materials, is not observed in BiOI within the first few picoseconds after photoexcitation.[1] Instead, charge carriers in BiOI form large polarons and exhibit bandlike transport, a more efficient transport mechanism.[1][5][6][7]

However, the charge carrier lifetime and overall efficiency are significantly influenced by defect states within the material.[8] Studies have revealed that charge-carrier recombination is often limited by the rapid trapping of electrons at these defects.[5][6] While bimolecular (band-to-band) recombination is low, trap-assisted recombination is a dominant pathway, highlighting the need for defect passivation strategies to improve material quality.[5][6]

Quantitative Data on Charge Carrier Properties

The following table summarizes key performance metrics for charge carriers in BiOI thin films as reported in the literature. These parameters are crucial for modeling and predicting device efficiency.

| Parameter | Value | Temperature | Measurement Technique(s) | Source(s) |

| Charge Carrier Mobility (μ) | ~3 cm² V⁻¹ s⁻¹ | 295 K (Room Temp) | Optical-Pump THz-Probe (OPTP) | [1][5][6][7] |

| ~13 cm² V⁻¹ s⁻¹ | 5 K | Optical-Pump THz-Probe (OPTP) | [1][5][6][7] | |

| Excited State/Bulk Lifetime (τ) | 47 ps | Room Temp | Transient Absorption (TA) | [8] |

| 2.7 ns | Room Temp | Time-Correlated Single Photon Counting (TCSPC) | [4] | |

| Trap Density (N_t) | > 10¹⁸ cm⁻³ | Not Specified | THz & Microwave Conductivity, PL Spectroscopy | [5][6] |

| Bandgap (Eg) | 1.8 - 1.9 eV (Indirect) | Room Temp | UV-vis Spectroscopy (Tauc Plot) | [5][6] |

| 1.95 - 2.07 eV (Direct) | Room Temp | UV-vis Spectroscopy | [2] |

Note: The variation in reported lifetimes can be attributed to different experimental techniques probing distinct carrier populations and recombination channels. Shorter lifetimes from transient absorption may reflect initial relaxation and trapping, while longer lifetimes from photoluminescence may represent the decay of the remaining free carriers.

Experimental Protocols

Accurate characterization of charge carrier dynamics relies on a suite of sophisticated spectroscopic techniques. Below are detailed methodologies for key experiments.

BiOI Thin Film Synthesis

A common method for producing high-quality BiOI thin films is Chemical Vapor Transport (CVT) .[4]

-

Precursor & Substrate Setup: A two-zone furnace is preheated, for instance, to 360 °C in zone 1 and 350 °C in zone 2.

-

Material Loading: Substrates (e.g., ITO-coated glass with a NiOₓ layer) are loaded into the hotter zone 2, close to the zone 1 boundary. A crucible containing a bismuth iodide (BiI₃) precursor (e.g., 300 mg) is placed in the cooler zone 1.

-

Growth Process: The furnace is evacuated and then backfilled with an inert gas like argon. The temperature gradient drives the transport of the vaporized precursor from the source to the substrates, where it reacts with residual oxygen or a controlled oxygen source to form a crystalline BiOI thin film.

-

Cooling: After the deposition period, the furnace is cooled, and the films are retrieved for characterization.

Structural and Optical Characterization

-

X-Ray Diffraction (XRD): Used to confirm the tetragonal crystal structure and phase purity of the BiOI films.[4][9]

-

UV-visible (UV-vis) Spectroscopy: Measures the absorbance of the film to determine the optical bandgap.[5][10] The Tauc method is often applied to distinguish between direct and indirect bandgap transitions.[5]

Time-Resolved Spectroscopy Techniques

These techniques use a "pump-probe" approach to monitor the charge carrier population after photoexcitation by a short laser pulse.

A. Optical-Pump Terahertz-Probe (OPTP) Spectroscopy This technique directly measures the photoconductivity of the material, providing insight into carrier mobility and scattering mechanisms.

-

Excitation (Pump): An ultrafast laser pulse (femtoseconds) with photon energy above the BiOI bandgap excites the thin film, creating a population of free electrons and holes.

-

Probing: A time-delayed terahertz (THz) pulse is transmitted through the excited area of the film.

-

Detection: The change in the transmitted THz electric field is measured as a function of the time delay between the pump and probe pulses.

-

Analysis: The reduction in THz transmission is proportional to the product of the number of charge carriers and their mobility. By analyzing the decay of this photoconductivity signal over time, one can study recombination and trapping dynamics. The frequency-dependent conductivity can be fitted with models like the Drude model to confirm free-carrier behavior.[5]

B. Time-Correlated Single Photon Counting (TCSPC) This highly sensitive technique measures the decay of photoluminescence (PL) to determine carrier lifetimes.

-

Excitation: A high-repetition-rate pulsed laser excites the sample.

-

Photon Collection: Emitted photons (luminescence) are collected and directed towards a sensitive single-photon detector.

-

Timing: The electronics measure the time difference between the laser excitation pulse and the arrival of each detected photon.

-

Histogramming: A histogram of arrival times is built up over millions of cycles, creating a PL decay curve.

-

Analysis: This decay curve is fitted with exponential models (e.g., biexponential) or more complex recombination models to extract carrier lifetimes, which correspond to radiative recombination pathways.[4][9]

Conclusion

The study of charge carrier dynamics in BiOI thin films reveals a material with significant potential. Its key advantages include respectable room-temperature mobility and, crucially, the absence of the ultrafast carrier localization that plagues many other bismuth-based absorbers.[5][6][7] This "bandlike" transport is a cornerstone of efficient charge extraction in a solar cell.[1][5]

However, the primary challenge remains the prevalence of defect-mediated electron trapping, which currently limits carrier lifetimes and overall performance.[5][6] Future research and development must focus on defect passivation techniques and advanced synthesis protocols to reduce trap state densities. Overcoming this hurdle will be essential to unlocking the full potential of BiOI as a next-generation, non-toxic material for high-performance optoelectronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. Bandlike Transport and Charge-Carrier Dynamics in BiOI Films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Intrinsic Defects in Bismuth Iodide Oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth iodide oxide (BiOI) has emerged as a promising material in various fields, including photocatalysis, photovoltaics, and optoelectronics, owing to its unique layered crystal structure, suitable bandgap, and excellent stability.[1] The performance of BiOI-based devices is intrinsically linked to the presence and nature of crystalline defects. Understanding and controlling these intrinsic defects are paramount for optimizing material properties and designing next-generation applications. This technical guide provides a comprehensive overview of the intrinsic defects in BiOI, detailing their types, formation energetics, and impact on electronic properties. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of this material with a focus on defect analysis.

Types of Intrinsic Defects in this compound

Intrinsic point defects are imperfections in the crystal lattice involving the constituent atoms of the material. In BiOI, the primary intrinsic point defects that have been theoretically and experimentally investigated include:

-

Vacancies: These are missing atoms from their regular lattice sites. The common vacancies in BiOI are bismuth vacancies (VBi), oxygen vacancies (VO), and iodine vacancies (VI). Oxygen vacancies are frequently highlighted as playing a significant role in the electronic and photocatalytic properties of BiOI.

-

Antisite Defects: These occur when an atom occupies a lattice site that is normally occupied by a different type of atom. In BiOI, this can include oxygen occupying an iodine site (OI), iodine on an oxygen site (IO), bismuth on an oxygen or iodine site (BiO, BiI), and oxygen or iodine on a bismuth site (OBi, IBi).[2]

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in predicting the stability and electronic impact of these defects.[2]

Energetics of Intrinsic Defects

The formation of intrinsic defects is a thermodynamic process governed by its formation energy. Lower formation energy indicates a higher likelihood of the defect being present in the crystal. The formation energy of a defect in BiOI is not constant but depends on the chemical potential of the constituent elements, which can be controlled by the synthesis conditions (e.g., Bi-rich, I-rich, or O-rich environments).

DFT calculations have shown that under iodine-rich conditions, iodine vacancies (VI) and bismuth vacancies (VBi) are among the most favorable defects.[2][3] Conversely, under bismuth-rich conditions, oxygen-on-iodine antisite defects (OI) and iodine vacancies (VI) tend to have lower formation energies.[2] The charge state of the defect also influences its formation energy, which varies with the Fermi level position within the bandgap.[3]

Quantitative Data on Defect Formation Energies

The following table summarizes the calculated formation energies for various intrinsic point defects in BiOI under different chemical potential conditions, as derived from first-principles calculations. The values represent the energy required to form the defect in its most stable charge state at a given Fermi level.

| Defect Type | Growth Condition | Formation Energy (eV) | Charge State | Reference |

| VBi | I-rich (Point A/B) | Low | Acceptor (-) | [2] |

| VI | I-rich (Point A/B) | Low | Donor (+) | [2] |

| OI | Bi-rich (Point C/D) | Low | Acceptor (-) | [2] |

| VI | Bi-rich (Point C/D) | Low | Donor (+) | [2] |

| VO | - | Relatively Stable | Donor (+) | [4] |

Note: "Low" indicates that the formation energy is among the lowest for the given conditions, suggesting a higher concentration of these defects. The exact values can vary depending on the specific chemical potentials and the position of the Fermi level.

Impact of Intrinsic Defects on Electronic and Optical Properties

Intrinsic defects can significantly alter the electronic and optical properties of BiOI by introducing new energy levels within the bandgap. These defect-induced states can act as either shallow or deep traps for charge carriers (electrons and holes).

-

Shallow Traps: Defects that create energy levels close to the conduction band minimum (CBM) or valence band maximum (VBM) act as shallow traps. These can temporarily trap and then release charge carriers, influencing conductivity but generally having a less detrimental effect on performance.[1]

-

Deep Traps: Defects introducing energy levels deep within the bandgap can act as non-radiative recombination centers, where electrons and holes recombine without emitting light. These deep traps are generally detrimental to the performance of optoelectronic devices as they reduce the charge carrier lifetime and quantum efficiency.[5]

For instance, iodine vacancies (VI) and oxygen-on-iodine antisites (OI) are predicted to be shallow defects.[1] However, as-grown BiOI films have been found to contain deep traps located approximately 0.3 and 0.6 eV from the band edge, which limit the charge-carrier lifetimes.[5] The presence of oxygen vacancies has been shown to create a new bandgap level, which can promote the separation of electrons and holes, potentially enhancing photocatalytic activity.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of BiOI with a focus on defect analysis.

Synthesis of this compound

This method is widely used for the synthesis of BiOI micro- and nanostructures.

-

Precursor Preparation:

-

Dissolve a specific amount of bismuth nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O) in a suitable solvent, such as ethylene (B1197577) glycol or a water-ethanol mixture.[6]

-

Separately, dissolve a stoichiometric amount of potassium iodide (KI) in the same solvent.[6]

-

-

Reaction:

-

Slowly add the KI solution to the Bi(NO3)3 solution under constant stirring to form a precursor suspension.

-

Transfer the suspension to a Teflon-lined stainless-steel autoclave.[7]

-

-

Hydrothermal Treatment:

-

Product Recovery:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.[7]

-

Dry the final BiOI powder in an oven at a moderate temperature (e.g., 60-80°C) for several hours.[7]

-

This method is similar to the hydrothermal method but uses a non-aqueous solvent.

-

Precursor Preparation:

-

Reaction:

-

Solvothermal Treatment:

-

Product Recovery:

This technique is suitable for growing thin films of BiOI.

-

Source Material: Place BiI3 powder in a quartz tube furnace.[11]

-

Deposition: Heat the source material to a temperature that allows for its sublimation. The vapor is then transported by a carrier gas (e.g., argon) to a cooler region of the furnace where it reacts with a source of oxygen (e.g., residual air or a controlled oxygen flow) to deposit a BiOI thin film on a substrate.[11][12] The growth of BiOI thin films by CVT has been shown to result in materials that are stable in air for extended periods.[11]

Characterization Techniques

-

Purpose: To determine the crystal structure, phase purity, and crystallite size of the synthesized BiOI.

-

Procedure:

-

Prepare a powder sample of the BiOI material.

-

Mount the sample on a zero-background sample holder.

-

Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).[8]

-

Scan the sample over a 2θ range, typically from 20° to 80°.[7][8]

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns for BiOI (e.g., JCPDS card No. 10-0445).[8]

-

-

Purpose: To investigate the morphology, particle size, and microstructure of the BiOI material.

-

SEM Procedure:

-

Mount a small amount of the BiOI powder on a sample stub using conductive carbon tape.[13]

-

If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[13]

-

Introduce the sample into the SEM chamber and evacuate to high vacuum.

-

Acquire images at various magnifications to observe the overall morphology and surface features.[14]

-

-

TEM Procedure:

-

Disperse the BiOI powder in a solvent like ethanol and sonicate to create a dilute suspension.

-

Drop-cast a small volume of the suspension onto a carbon-coated copper grid.[15]

-

Allow the solvent to evaporate completely.

-

Insert the grid into the TEM holder and analyze at high magnifications to observe the internal structure, lattice fringes, and selected area electron diffraction (SAED) patterns.[16]

-

-

Purpose: To determine the elemental composition, chemical states, and presence of surface defects (e.g., oxygen vacancies) in BiOI.

-

Procedure:

-

Mount the BiOI sample on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα, hν = 1486.6 eV).[17]

-

Analyze the kinetic energy of the emitted photoelectrons.

-

Acquire survey scans to identify all elements present and high-resolution scans for specific elements (Bi 4f, O 1s, I 3d) to determine their chemical states and bonding environments.[18][19] The O 1s spectrum can be deconvoluted to identify peaks associated with lattice oxygen and oxygen vacancies.[18]

-

-

Purpose: To investigate the recombination of photogenerated charge carriers. Lower PL intensity often indicates a more efficient separation of electron-hole pairs, which can be influenced by defects.

-

Procedure:

-

Place the BiOI sample in a spectrometer.

-

Excite the sample with a laser at a wavelength shorter than the absorption edge of BiOI (e.g., 334 nm or 400 nm).[20][21]

-

Record the emission spectrum. The intensity and position of the emission peaks provide information about the radiative recombination pathways and the presence of defect-related energy levels.[20]

-

-

Purpose: To study the dynamics of photogenerated charge carriers, including their trapping and recombination rates, on ultrafast timescales.

-

Procedure:

-

Excite the BiOI sample with a short "pump" laser pulse.[22]

-

Probe the change in absorption of the sample with a second, time-delayed "probe" pulse.[22]

-

By varying the delay time between the pump and probe pulses, the lifetime and decay pathways of the excited states and charge carriers can be determined.[23]

-

Visualizations

Relationship between Synthesis, Defects, and Properties

Caption: Interplay of synthesis, defects, and properties in BiOI.

Experimental Workflow for Defect Characterization

Caption: Workflow for characterizing intrinsic defects in BiOI.

Conclusion

The intrinsic defects in this compound are a critical factor influencing its physical and chemical properties. Vacancies and antisite defects, with their formation energies dependent on synthesis conditions, introduce energy levels within the bandgap that can either be beneficial or detrimental to device performance. A thorough understanding and control of these defects through precise synthesis and characterization are essential for harnessing the full potential of BiOI in various technological applications. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers and scientists to systematically investigate and engineer the defect landscape of BiOI for optimized performance.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. First-Principle Insight Into the Effects of Oxygen Vacancies on the Electronic, Photocatalytic, and Optical Properties of Monoclinic BiVO4(001) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 8. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 9. A Facile Synthetic Method to Obtain Bismuth Oxyiodide Microspheres Highly Functional for the Photocatalytic Processes of Water Depuration [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. Ultrafast saturable absorption of BiOI nanosheets prepared by chemical vapor transport [opg.optica.org]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. materialneutral.info [materialneutral.info]

- 15. azonano.com [azonano.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Visible-light-driven BiOI and GO/BiOI photocatalysts for organic pollutants degradation and hydrogen production using low power sources [frontiersin.org]

- 22. osti.gov [osti.gov]

- 23. nathan.instras.com [nathan.instras.com]

A Technical Guide to Density Functional Theory Calculations of Bismuth Iodide Oxide (BiOI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical investigation of bismuth iodide oxide (BiOI) using Density Functional Theory (DFT). BiOI has garnered significant attention as a promising material for photocatalysis and optoelectronics. DFT calculations are a powerful tool to understand its fundamental electronic and structural properties, which govern its performance in various applications. This document outlines the core computational methodologies, summarizes key quantitative findings, and illustrates fundamental concepts through diagrams.

Core Concepts: Crystal and Electronic Structure of BiOI

This compound possesses a unique layered crystal structure that is fundamental to its properties.

-

Crystal Structure : BiOI crystallizes in a tetragonal matlockite (PbFCl-type) structure, belonging to the P4/nmm space group.[1][2] This structure is characterized by its two-dimensional nature, consisting of [Bi₂O₂]²⁺ layers sandwiched between two sheets of iodide ions.[3][4] These composite layers are stacked along the c-axis and held together by weak van der Waals forces.[4]

-

Electronic Structure : DFT calculations reveal that BiOI is an indirect band gap semiconductor.[1][5] This characteristic is advantageous for photocatalysis as it can reduce the recombination rate of photo-generated electron-hole pairs.[3] The composition of the band edges is crucial for its electronic behavior:

DFT Computational Methodology

Accurate theoretical prediction of BiOI's properties requires careful selection of computational methods and parameters. The Vienna Ab initio Simulation Package (VASP) is a commonly used periodic plane-wave DFT code for such calculations.[3]

Key Theoretical Approaches

The choice of the exchange-correlation functional is critical in DFT as it approximates the many-body electron interactions. For BiOI, several functionals have been employed:

-